
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of an iodophenyl group attached to a triazole ring, which is further connected to a sulfonyl chloride group
Méthodes De Préparation
The synthesis of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The iodophenyl group can participate in oxidation and reduction reactions, leading to the formation of different iodinated or deiodinated products.
Coupling Reactions: The triazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, while the iodophenyl and triazole groups can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules.
Comparaison Avec Des Composés Similaires
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with the iodophenyl group in the para position.
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with a bromophenyl group instead of an iodophenyl group.
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Propriétés
Formule moléculaire |
C8H5ClIN3O2S |
|---|---|
Poids moléculaire |
369.57 g/mol |
Nom IUPAC |
1-(3-iodophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClIN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-2-6(10)4-7/h1-5H |
Clé InChI |
ARILOYMYRCWGGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)N2C=C(N=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


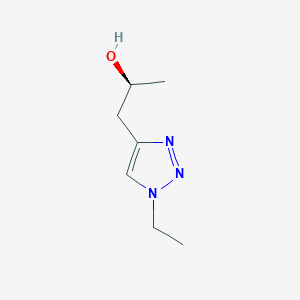
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)


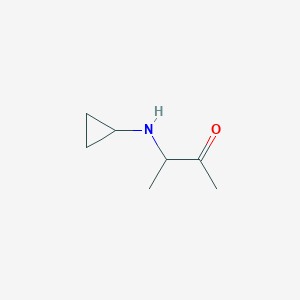
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
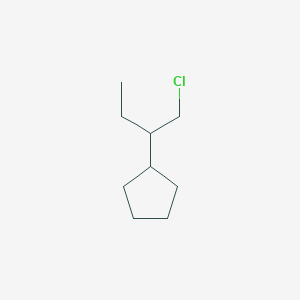
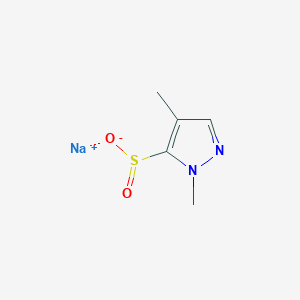
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)


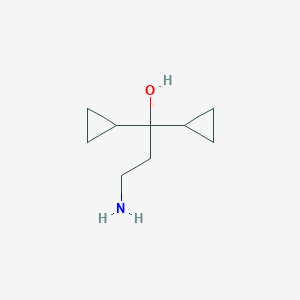
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)
